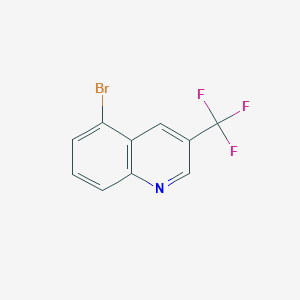

5-Bromo-3-(trifluoromethyl)quinoline

概要

説明

5-Bromo-3-(trifluoromethyl)quinoline is a chemical compound with the CAS Number: 1239462-41-9 . It has a molecular weight of 276.06 . It is a solid substance that should be stored in a dry room at normal temperature .

Molecular Structure Analysis

The linear formula of this compound is C10H5BrF3N . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dry room at normal temperature .

科学的研究の応用

Relay Propagation of Crowding

The trifluoromethyl group in 5-Bromo-3-(trifluoromethyl)quinoline acts as both an emitter and transmitter of steric pressure, influencing the reaction pathways in chemical syntheses. Such properties have been exploited in studies to understand the steric effects on chemical reactions, demonstrating the compound's utility in developing synthetic methodologies (Schlosser et al., 2006).

Synthesis of Complex Molecules

This compound serves as a precursor in the synthesis of complex molecular structures, such as tricyclic analogues of quinolone antibiotics. Although these products were found to be devoid of biological activity in one study, the research highlights the compound's role in facilitating the exploration of novel chemical spaces for potential therapeutic agents (Michael et al., 2001).

Material Science Applications

In material science, derivatives of this compound have been investigated for their potential as fluorescent brightening agents and in the development of electronic and photonic materials. These studies underscore the compound's versatility and potential in enhancing the properties of materials for various applications (Rangnekar & Shenoy, 1987).

Corrosion Inhibition

This compound and its derivatives have also been explored for their corrosion inhibition properties, particularly in protecting carbon steel in acidic mediums. This application is critical in industrial processes where corrosion can lead to significant material and financial losses (El-Lateef et al., 2015).

Antimicrobial and Antimalarial Agents

Research into the biological activities of this compound derivatives has led to the discovery of compounds with significant antimicrobial and antimalarial properties. These studies contribute to the ongoing search for new and effective treatments for infectious diseases, highlighting the compound's potential in drug discovery and development (Parthasaradhi et al., 2015).

Safety and Hazards

作用機序

Target of Action

Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It’s known that the trifluoromethyl group (-cf3) can enhance the potency of drugs by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

The suzuki–miyaura (sm) cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction, could be involved . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The presence of the trifluoromethyl group (-cf3) has been associated with enhanced biological activity of compounds .

Action Environment

The sm coupling reaction, which could be involved in the compound’s action, is known for its exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

生化学分析

Biochemical Properties

For instance, some quinolines exhibit antibacterial, antineoplastic, and antiviral activities by inhibiting various enzymes . The specific interactions of 5-Bromo-3-(trifluoromethyl)quinoline with enzymes, proteins, and other biomolecules are yet to be explored.

Cellular Effects

It is known that quinolines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Quinolines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

5-bromo-3-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-8-2-1-3-9-7(8)4-6(5-15-9)10(12,13)14/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSFCVOSRMUVIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)C(F)(F)F)C(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B2888440.png)

![6-(phenylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2888445.png)

![2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2888446.png)

![5-[1-(5-bromo-2-furoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2888449.png)

![2-[(4-nitrophenyl)methylsulfanyl]-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine](/img/structure/B2888454.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2888456.png)